[2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophen-3-yl](thiomorpholin-4-yl)methanone
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Overview
Description
2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophen-3-ylmethanone is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophen-3-ylmethanone typically involves multi-step organic reactions. The process begins with the preparation of the cyclopentathiophene core, followed by the introduction of the tetrazole ring through cycloaddition reactions. The final step involves the attachment of the thiomorpholine group under controlled conditions to ensure the integrity of the compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated reactors and continuous flow chemistry techniques to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophen-3-ylmethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the tetrazole ring or the thiophene core.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions of the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry
In chemistry, 2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophen-3-ylmethanone is studied for its unique reactivity and potential as a building block for more complex molecules.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development.
Medicine
In medicine, the compound’s potential therapeutic properties are explored. Its ability to undergo various chemical reactions makes it a versatile candidate for developing new pharmaceuticals.
Industry
In industry, the compound’s unique properties could be leveraged for the development of new materials with specific functionalities, such as conductive polymers or advanced coatings.
Mechanism of Action
The mechanism of action of 2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophen-3-ylmethanone involves its interaction with specific molecular targets. The tetrazole ring and thiophene core can interact with enzymes or receptors, modulating their activity. The thiomorpholine group may enhance the compound’s binding affinity and specificity, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(1H-tetrazol-1-yl)-2,3-dihydro-1H-indene-4-ylmethanone
- 2-(1H-tetrazol-1-yl)-4,5-dihydro-3H-pyrrolo[3,4-b]thiophene-3-ylmethanone
Uniqueness
Compared to similar compounds, 2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophen-3-ylmethanone stands out due to its unique combination of a tetrazole ring, a cyclopentathiophene core, and a thiomorpholine moiety. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C13H15N5OS2 |
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Molecular Weight |
321.4 g/mol |
IUPAC Name |
[2-(tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophen-3-yl]-thiomorpholin-4-ylmethanone |
InChI |
InChI=1S/C13H15N5OS2/c19-12(17-4-6-20-7-5-17)11-9-2-1-3-10(9)21-13(11)18-8-14-15-16-18/h8H,1-7H2 |
InChI Key |
NCTBGDBCSVWIKF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)SC(=C2C(=O)N3CCSCC3)N4C=NN=N4 |
Origin of Product |
United States |
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